4-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-1,3-thiazol-2-amine
Description
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c14-13-15-12(9-17-13)8-16-6-5-10-3-1-2-4-11(10)7-16/h1-4,9H,5-8H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSNOZLPWDFADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601191799 | |
| Record name | 4-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601191799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040631-49-9 | |
| Record name | 4-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040631-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601191799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
4-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-1,3-thiazol-2-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antifungal properties and implications in cancer treatment, supported by relevant data and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring linked to a 3,4-dihydroisoquinoline moiety, which is significant for its biological interactions.
Antifungal Activity
Research indicates that derivatives of 3,4-dihydroisoquinoline exhibit notable antifungal properties. A study evaluated various compounds for their efficacy against phytopathogenic fungi. The results demonstrated that many compounds showed significant antifungal activity at a concentration of 50 µg/mL. Notably, some derivatives achieved EC₅₀ values ranging from 8.88 to 19.88 µg/mL, indicating strong antifungal potential .
Table 1: Antifungal Activity of Related Compounds
| Compound | EC₅₀ (µg/mL) | Fungal Species Tested |
|---|---|---|
| Compound A | 8.88 | Fusarium spp. |
| Compound B | 15.00 | Aspergillus spp. |
| Compound C | 19.88 | Penicillium spp. |
Cancer Treatment Potential
The compound has also been explored for its potential in cancer treatment. It is hypothesized that the thiazole component may interact with specific cellular pathways involved in tumor growth and proliferation. A patent describes the use of similar compounds in targeting cancer cells associated with CD33 expression . This suggests that the compound may have applications in immunotherapy or targeted therapy.
Case Study: Thiazole Derivatives in Cancer Therapy
A study published in the Journal of Medicinal Chemistry evaluated thiazole derivatives for their anticancer activity against various cancer cell lines. The findings indicated that certain thiazole-containing compounds exhibited cytotoxic effects on leukemia and solid tumor cell lines, highlighting their potential as therapeutic agents .
The exact mechanism through which this compound exerts its effects is still under investigation. However, it is believed that the compound may act through:
- Inhibition of fungal cell wall synthesis , disrupting cellular integrity.
- Induction of apoptosis in cancer cells via modulation of apoptotic pathways.
Applications De Recherche Scientifique
Overview
4-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-1,3-thiazol-2-amine is an organic compound with a unique dual structure comprising a thiazole ring and a dihydroisoquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The molecular formula of this compound is C13H15N3S, with a molecular weight of approximately 245.34 g/mol.
Antimicrobial Activity
Research indicates that compounds containing thiazole and isoquinoline structures exhibit significant antimicrobial properties. The thiazole ring's ability to undergo nucleophilic substitutions contributes to the compound's effectiveness against various pathogens.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial | Disruption of bacterial cell wall synthesis |
| 2-Amino-1,3-thiazole | Antimicrobial | Inhibition of nucleic acid synthesis |
| 5-Methylthiazole | Antimicrobial | Interference with metabolic pathways |
Anti-inflammatory Activity
The compound also shows promise in reducing inflammation. The isoquinoline component is known for its ability to modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.
Anticancer Properties
Studies have highlighted the anticancer potential of this compound. Its structural features allow it to interact with cancer cell signaling pathways, potentially inhibiting tumor growth and promoting apoptosis in cancer cells.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Thiazole Ring : This can be achieved through the reaction of α-halo ketones with thiourea.
- Isoquinoline Modification : Dihydroisoquinoline derivatives can be synthesized through cyclization reactions involving appropriate precursors.
- Final Coupling Reaction : The final product is obtained by coupling the thiazole and isoquinoline components.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial growth compared to control groups, indicating its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory mechanisms of this compound were investigated using in vivo models. The findings suggested that it effectively reduced inflammatory markers and improved symptoms in models of chronic inflammation.
Comparaison Avec Des Composés Similaires
Structural Analogs with Varying Core Heterocycles
6-(3,4,5-Trimethoxyphenyl)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,5-triazine-2-amine (9{6,17})
- Core Structure : 1,3,5-Triazine (vs. thiazole in the target compound).
- Substituents: 3,4-Dihydroisoquinolinyl and trimethoxyphenyl.
- Key Data : Yield = 38%, melting point = 198–199°C.
- Implications : The triazine core may enhance hydrogen bonding due to additional nitrogen atoms, but the lower synthetic yield suggests challenges in its preparation compared to thiazole derivatives .
5-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)ethyl]-1,3,4-thiadiazol-2-amine
- Core Structure : 1,3,4-Thiadiazole (vs. thiazole).
- Substituents: 3,4-Dihydroisoquinolinyl linked via an ethyl group.
- The ethyl linker increases flexibility, which may impact target binding .
Thiazole Derivatives with Different Substituents
N-Allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine
- Core Structure : Thiazole (same as target compound).
- Substituents : 3,4-Dichlorophenyl and allyl groups.
- Key Data : Molecular weight = 285.19 g/mol.
- Implications: The dichlorophenyl group enhances hydrophobicity, favoring membrane permeability.
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine
- Core Structure : Thiazole.
- Substituents : 3-Methoxyphenyl.
- Implications: The methoxy group is electron-donating, increasing electron density on the thiazole ring. This may enhance π-π interactions but reduce metabolic stability compared to the dihydroisoquinoline moiety .
Functionalized Derivatives for Specific Targets
4-[(3R,5S,7S)-Adamantan-1-yl]-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine (Compound 48)
- Core Structure : Thiazole.
- Substituents : Adamantyl and trifluoromethylphenyl.
- Key Data : Yield = 73%, anti-tubercular activity.
- Implications : The adamantyl group increases lipophilicity, improving blood-brain barrier penetration. The trifluoromethyl group enhances metabolic stability but may introduce steric hindrance .
MortaparibMild
- Core Structure : Thiazole and triazole.
- Substituents : 4-Methoxyphenyl and sulfanyl-methyl groups.
- Implications : Acts as a dual inhibitor of Mortalin and PARP1. The methoxyphenyl group may contribute to DNA interaction, a feature absent in the target compound .
Méthodes De Préparation
General Synthetic Strategy
The synthesis typically proceeds through the following key stages:
- Synthesis of the dihydroisoquinoline intermediate
- Formation of the thiazole-2-amine moiety
- Coupling of the dihydroisoquinoline and thiazole units via a methylene bridge
This approach leverages well-established organic reactions such as catalytic hydrogenation, protection/deprotection steps, and nucleophilic substitution or Mannich-type reactions to link the two heterocyclic systems.
Preparation of the Dihydroisoquinoline Intermediate
The dihydroisoquinoline fragment is commonly prepared starting from isoquinoline derivatives. A representative synthesis involves:
- Catalytic hydrogenation of 6-amino-isoquinoline to yield 6-amino-1,2,3,4-tetrahydroisoquinoline.
- Protection of the amino group using di-tert-butyl dicarbonate ((Boc)2O) to form tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.
- Purification steps include precipitation, filtration, and washing with solvents such as ethanol and water.
This intermediate serves as a key building block for further functionalization and coupling reactions.
Synthesis of the Thiazol-2-amine Moiety
The thiazole ring with an amine substituent at the 2-position is prepared using classical heterocyclic synthesis methods. This often involves:
- Cyclization reactions of appropriate precursors containing sulfur and nitrogen sources.
- Introduction of the amino group at the 2-position either by direct substitution or by reduction of a suitable precursor.
The thiazole-2-amine is often obtained as a dihydrochloride salt to enhance stability and facilitate handling in subsequent reactions.
Coupling of Dihydroisoquinoline and Thiazole Units
The critical step in the synthesis is the formation of the methylene bridge linking the 3,4-dihydroisoquinoline and the thiazol-2-amine rings at the 4-position of the thiazole.
- This coupling can be achieved via a Mannich-type reaction or nucleophilic substitution using a suitable methylene donor.
- Reaction conditions typically involve acidic or basic media to promote the formation of the methylene linkage.
- The reaction is monitored and optimized to maximize yield and purity.
The final product is often isolated as a dihydrochloride salt to improve solubility and stability for biological evaluation.
Analytical Characterization
Throughout the synthesis, the compound and intermediates are characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) to confirm structure and substitution patterns.
- Mass Spectrometry (MS) to verify molecular weight and purity.
- Elemental Analysis to confirm composition.
- Chromatographic Techniques (e.g., flash column chromatography, preparative HPLC) for purification.
These analytical methods ensure the identity, purity, and reproducibility of the synthesized compound.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- The use of protecting groups such as Boc on the amino group of the dihydroisoquinoline intermediate is crucial to prevent side reactions during coupling.
- Reaction times can be extensive; for example, coupling reactions may require several hours to days at controlled temperatures to achieve optimal conversion.
- Purification steps are essential to remove side products and unreacted starting materials, often employing flash chromatography or preparative HPLC.
- The final compound's biological activity can be modulated by slight variations in the synthetic route, such as altering substituents on the isoquinoline or thiazole rings, which is a subject of ongoing medicinal chemistry research.
Q & A
Q. What synthetic routes are commonly employed for synthesizing 4-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with the formation of the thiazole core, followed by functionalization of the dihydroisoquinoline moiety. For example, thiazole-2-amine derivatives are often synthesized via cyclization of thiourea intermediates with α-haloketones or via condensation of 2-aminothiazoles with aldehydes under acidic conditions . Optimization includes adjusting catalysts (e.g., acetic acid, sodium acetate) and solvents (ethanol, dioxane) to improve yields. Reaction time and temperature (e.g., reflux for 7 hours at 90°C) are critical for minimizing side products .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, with specific attention to thiazole C-2 amine protons (δ 5.0–5.2 ppm) and dihydroisoquinoline methylene groups (δ 3.8–4.2 ppm) .
- FT-IR for identifying functional groups (e.g., N-H stretch ~3400 cm⁻¹, C=N/C-S stretches ~1600–1500 cm⁻¹) .
- Mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns .
- Elemental analysis to validate purity (>95% is typical for pharmacological studies) .
Q. What strategies address solubility challenges during biological assays?
Poor aqueous solubility can be mitigated by:
- Using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Synthesizing prodrugs (e.g., hydrochloride salts) to enhance hydrophilicity .
- Optimizing substituents on the thiazole or dihydroisoquinoline moieties to balance lipophilicity (e.g., introducing polar groups like methoxy or hydroxyl) .
Q. How are preliminary biological activities screened for this compound?
Initial screens often focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values typically 8–64 µg/mL) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ values for tubulin inhibition in the nanomolar range) .
- Enzyme inhibition : Fluorometric assays for targets like kinase or reductase enzymes .
Advanced Research Questions
Q. How do structural modifications influence structure-activity relationships (SAR) in this compound class?
- Electron-withdrawing groups (e.g., nitro, halogen) on the aryl ring enhance tubulin inhibition (e.g., IC₅₀ = 0.12 µM for 10i in ).
- Methoxy groups improve metabolic stability but may reduce solubility. For example, 10l (3-hydroxy-4-methoxy) showed 73% yield but required DMSO for dissolution .
- Dihydroisoquinoline substitution : Bulky groups (e.g., adamantyl) increase target binding affinity but may hinder cellular uptake .
Q. How can molecular docking studies validate experimental bioactivity data?
Docking against protein targets (e.g., tubulin PDB: 1SA0) identifies key interactions:
- The thiazole-amine forms hydrogen bonds with β-tubulin’s Thr179.
- Dihydroisoquinoline’s methylene group participates in hydrophobic interactions with Val238 . Validation requires correlating docking scores (e.g., Glide scores < −8 kcal/mol) with IC₅₀ values from assays .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Replicate assays under standardized conditions (e.g., cell line provenance, incubation time).
- Control for stereochemistry : Racemic mixtures vs. enantiopure forms (e.g., 10j vs. 10k in showed 20% activity difference).
- Validate target engagement using techniques like SPR or thermal shift assays .
Q. What strategies improve metabolic stability in vivo?
- Blocking metabolic hotspots : Fluorination of para positions reduces CYP450-mediated oxidation .
- Isosteric replacements : Replacing thiazole with oxadiazole improves half-life (e.g., compound 3g in showed t₁/₂ = 4.2 h in mice).
- Prodrug approaches : Phosphonate esters enhance oral bioavailability .
Q. What mechanistic insights explain low yields in dihydroisoquinoline coupling reactions?
- Steric hindrance : Bulky substituents on the thiazole ring reduce coupling efficiency (e.g., 40% yield for 3i vs. 74% for 3k in ).
- Side reactions : Competing Friedel-Crafts alkylation can occur unless Lewis acids (e.g., AlCl₃) are carefully controlled .
- Catalyst optimization : Switching from NaBH₄ to LiAlH₄ improved reductive amination yields by 30% .
Q. How can purification challenges for polar derivatives be addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
